molecular formula C5H6N4O B124573 (Z)-N'-hydroxypyrazine-2-carboximidamide CAS No. 51285-05-3

(Z)-N'-hydroxypyrazine-2-carboximidamide

Cat. No. B124573
CAS RN: 51285-05-3
M. Wt: 138.13 g/mol
InChI Key: QZHJCRJEMIFNNB-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxypyrazine-2-carboximidamide, also known as HPC, is an organic compound that has been used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with a pyrazine ring, and it is synthesized through a number of different methods. HPC has unique biochemical and physiological effects that make it useful for a variety of research applications, and its advantages and limitations for lab experiments must be considered when using it in research.

Scientific Research Applications

Bioconversion and Synthesis

  • Bioconversion to Antituberculous Agents : A study by Wieser, Heinzmann, & Kiener (1997) details the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, a process relevant for creating antituberculous agents.
  • Synthesis of Phenyl(2-hydroxy-3-pyrazyl) Carbinol Derivatives : Venturella, Bianculli, & Sager (1963) developed methods to synthesize derivatives of 2-hydroxypyrazine, indicating the chemical’s utility in complex organic syntheses Venturella, Bianculli, & Sager (1963).

Corrosion Inhibition

  • Protection of Mild Steel : Dewangan et al. (2022) demonstrated that N-hydroxypyrazine-2-carboxamide effectively inhibits corrosion on mild steel surfaces in acidic environments Dewangan et al. (2022).

Extraction Research

Environmental Applications

  • Chromium(VI) Reduction : Wójcik, Wieszczycka, Aksamitowski, & Zembrzuska (2020) used a related compound, N,N-dihexyl-N′-hydroxypyridine-2-carboximidamide, for the reduction of carcinogenic chromium(VI) in aqueous solutions Wójcik, Wieszczycka, Aksamitowski, & Zembrzuska (2020).

Catalysis

  • Copolymerization Catalysis : Walther, Wermann, Lutsche, Günther, Görls, & Anders (2006) synthesized S,N-heterocyclic carboximidamides, including azolyl variants, for complexation with Cu(II) and Zn(II), with Zn(II) complexes used as catalysts for copolymerization of carbon dioxide and epoxides Walther, Wermann, Lutsche, Günther, Görls, & Anders (2006).

Metal Recovery

  • Efficient Metals Removal from Waste : Wieszczycka, Filipowiak, Wojciechowska, & Buchwald (2021) investigated the use of N′-(2-ethylhexyloxy)pyridine-4-carboximidamide and its derivatives for the selective extraction of metals like Zn(II) from waste pickling liquor Wieszczycka, Filipowiak, Wojciechowska, & Buchwald (2021).

Herbicide Degradation

  • Atrazine Degradation : Jiang, Li, Jiang, Gao, Chen, Wang, Cao, Tao, Wang, & Zhang (2020) detailed the degradation of atrazine, a herbicide, using a composite of zero-valent iron and biochar, highlighting the role of compounds like (Z)-N'-hydroxypyrazine-2-carboximidamide in environmental cleanup Jiang, Li, Jiang, Gao, Chen, Wang, Cao, Tao, Wang, & Zhang (2020).

properties

IUPAC Name

N'-hydroxypyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHJCRJEMIFNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-hydroxypyrazine-2-carboximidamide

CAS RN

51285-05-3
Record name 51285-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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